molecular formula C18H22ClN5O5S B2697994 N1-(3-(1H-imidazol-1-yl)propyl)-N2-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide CAS No. 874805-39-7

N1-(3-(1H-imidazol-1-yl)propyl)-N2-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide

Cat. No. B2697994
CAS RN: 874805-39-7
M. Wt: 455.91
InChI Key: NWGFBOOTDAKJAG-UHFFFAOYSA-N
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Description

N1-(3-(1H-imidazol-1-yl)propyl)-N2-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C18H22ClN5O5S and its molecular weight is 455.91. The purity is usually 95%.
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Scientific Research Applications

Serotonin Receptor Modulation

The title compound has been investigated for its interaction with the serotonin receptor subtype 6 (5-HT6). This metabotropic receptor is exclusively located within the central nervous system and is considered a promising target for treating various conditions, including Alzheimer’s disease, obesity, and major depressive disorder. Although the compound showed poor affinity in binding assays at the 5-HT6 receptor, its exploration contributes to the ongoing efforts to develop potent and highly selective antagonists targeting this receptor .

Heterocyclic Chemistry

The synthesis of the title compound involves an aza-Michael addition reaction between 1-[1-(4-chlorobenzenesulfonyl)-1H-indole-3-yl]prop-2-en-1-one and 2-pyridylpiperazine. The structural identity of the compound was confirmed through elemental analysis and spectroscopic methods (IR, NMR). This work highlights the importance of heterocyclic chemistry in drug discovery and development .

Sulfonamide Derivatives

The compound belongs to the class of sulfonamide derivatives. These compounds exhibit diverse biological activities and are commonly used in medicinal chemistry. Investigating the pharmacological properties of this compound may reveal novel applications in various therapeutic areas .

Amide-Based Drug Design

The presence of amide groups in the compound suggests potential interactions with biological targets. Amides are prevalent in drug molecules due to their stability, ease of synthesis, and ability to form hydrogen bonds. Further exploration of the structure-activity relationship (SAR) of this compound could lead to the design of new amide-based drugs .

Pharmacophore Development

Efforts to prepare potent and selective antagonists targeting 5-HT6 receptors have led to the synthesis of the title compound. Understanding its pharmacophore and molecular interactions can contribute to rational drug design strategies for central nervous system disorders .

Drug Repurposing

Considering the compound’s structural features and its potential interaction with serotonin receptors, it may be worth exploring its effects on other biological targets. Drug repurposing, where existing compounds are investigated for new therapeutic indications, could reveal unexpected applications for this compound .

properties

IUPAC Name

N'-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-(3-imidazol-1-ylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN5O5S/c19-14-2-4-15(5-3-14)30(27,28)24-10-11-29-16(24)12-22-18(26)17(25)21-6-1-8-23-9-7-20-13-23/h2-5,7,9,13,16H,1,6,8,10-12H2,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWGFBOOTDAKJAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(N1S(=O)(=O)C2=CC=C(C=C2)Cl)CNC(=O)C(=O)NCCCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3-(1H-imidazol-1-yl)propyl)-N2-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide

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